Butamoxane

Beschreibung

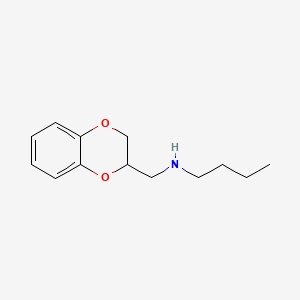

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-8-14-9-11-10-15-12-6-4-5-7-13(12)16-11/h4-7,11,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRQYAHPAJZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863399 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-60-8 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamoxane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAMOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7725983GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of Butamoxane

Classical Synthetic Pathways for Butamoxane Derivatization

Classical synthetic routes for this compound often involve reactions that build the target molecule from simpler precursors. These methods typically rely on established organic chemistry transformations.

Historical Synthetic Routes and Reaction Mechanisms

While specific detailed historical synthetic routes solely focused on this compound are not extensively detailed in the provided search results, the synthesis of related compounds and the use of key intermediates provide insight into likely historical approaches. For instance, butylamine (B146782), a structural component of this compound, is historically produced by the catalytic alkylation of ammonia (B1221849) with butyl alcohol or from butyraldehyde (B50154) and ammonia in the presence of Raney nickel. atamanchemicals.comwikipedia.org Butylamine is also used in the synthesis of this compound. atamanchemicals.comsudanchemical.comatamanchemicals.comwikipedia.orglaboratoriumdiscounter.nl This suggests that a historical route to this compound likely involved the incorporation of a butylamine moiety or a precursor into a benzodioxin structure.

The formation of the amine functional group in this compound, a secondary amine, would typically involve the reaction of a primary amine (like butylamine) with an alkyl halide or a reductive amination reaction between an aldehyde or ketone and butylamine. Given the structure of this compound, a plausible historical route could involve the reaction of butylamine with a suitably substituted 2,3-dihydro-1,4-benzodioxine derivative containing a leaving group or a carbonyl group at the 3-ylmethyl position.

Optimization of Reaction Conditions for Yield and Purity

Optimization of chemical reactions aims to maximize the yield of the desired product while minimizing impurities. This involves carefully controlling parameters such as temperature, pressure, reaction time, solvent, and the stoichiometry and addition rate of reagents. nih.govgyrosproteintechnologies.comresearchgate.net In classical synthesis, optimization often involves empirical studies and systematic variation of these parameters. For a compound like this compound, achieving high purity is crucial, especially if intended for pharmaceutical applications. gyrosproteintechnologies.com Techniques such as recrystallization, distillation, and chromatography would be employed for purification. The efficiency of a synthesis is often measured by metrics like atom economy, which quantifies how effectively reactant atoms are incorporated into the final product, and yield, which is the amount of product obtained relative to the theoretical maximum. mlsu.ac.in

Modern Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes efficiency, sustainability, and control over stereochemistry.

Chemo-Enzymatic and Biocatalytic Synthetic Methods

Chemo-enzymatic and biocatalytic methods utilize enzymes or whole cells to catalyze chemical transformations. researchgate.netfrontiersin.orgpolypeptide.comrsc.orgnih.gov These approaches offer several advantages, including high specificity and selectivity (regio-, chemo-, and stereoselectivity) and the ability to operate under mild reaction conditions (e.g., ambient temperature and pressure, aqueous environments), which aligns with green chemistry principles. researchgate.netfrontiersin.orgrsc.org While specific examples of chemo-enzymatic or biocatalytic routes directly to this compound were not found, the application of these methods in the synthesis of related amines and benzodioxine structures suggests their potential applicability. For instance, biocatalysis has been explored for the synthesis of various active pharmaceutical ingredients and complex molecules, often involving steps like amide or ester formation, oxidation, or reduction, which could be relevant to this compound synthesis or derivatization. researchgate.netpolypeptide.comrsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inrsc.orgpjoes.comchemistryforsustainability.org Applying green chemistry principles to this compound synthesis would involve considering aspects such as:

Waste Prevention: Designing synthetic routes that minimize byproducts. mlsu.ac.in

Atom Economy: Maximizing the incorporation of all materials used into the final product. mlsu.ac.in

Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity. mlsu.ac.in

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents and separation agents with innocuous alternatives, potentially including the use of supercritical fluids or conducting solvent-free reactions. mlsu.ac.inpjoes.com

Design for Energy Efficiency: Minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure. mlsu.ac.in

Use of Renewable Feedstocks: Utilizing renewable raw materials where possible. mlsu.ac.inpjoes.com

Catalysis: Employing catalytic reagents to increase selectivity and efficiency and reduce energy consumption. mlsu.ac.inrsc.org

Implementing these principles in this compound synthesis could lead to more environmentally friendly and sustainable production methods.

Asymmetric Synthesis for Stereoisomer Control

Asymmetric synthesis is the synthesis of a chemical compound in a way that favors the formation of one specific stereoisomer over others. libretexts.orgiipseries.orgnumberanalytics.com This is particularly important for chiral molecules, where different stereoisomers can have different biological activities. This compound contains a chiral center at the 3-position of the benzodioxin ring. Therefore, its synthesis can yield enantiomers. Controlling the stereochemistry is crucial if a specific enantiomer is desired.

Asymmetric synthesis can be achieved using various strategies, including:

Chiral Substrates: Utilizing a starting material that already contains a chiral center to influence the stereochemical outcome of the reaction. iipseries.org

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a reaction, which is subsequently removed. numberanalytics.comwikipedia.org

Chiral Catalysts: Using a chiral catalyst (either a small molecule organocatalyst, a metal complex, or an enzyme in biocatalysis) to selectively catalyze the formation of one stereoisomer. iipseries.orgnumberanalytics.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a core chemical structure like this compound are crucial in medicinal chemistry and chemical biology. This process allows for the exploration of structure-activity relationships, optimization of pharmacological properties, and the development of tools for studying biological targets. While specific detailed synthetic routes for this compound analogues are not extensively detailed in the provided search results, the general principles and goals behind creating such derivatives can be inferred from studies on similar compounds and the mentions of this compound in synthesis contexts. The creation of analogues often involves modifying different parts of the molecule to alter properties such as receptor binding affinity and selectivity, metabolic stability, and detectability for research purposes.

Structural Modifications for Receptor Subtype Selectivity Probes

Designing compounds with selectivity for specific receptor subtypes is a significant area of research. This involves making precise structural changes to a molecule to enhance its binding to one receptor subtype while reducing its affinity for others. The search results highlight the importance of chemical probes for characterizing receptors, particularly G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors and muscarinic acetylcholine (B1216132) receptors (mAChRs), where subtype selectivity is critical for understanding their diverse physiological roles. mdpi.comnih.gov

Studies on other compound classes, such as N-phenylpiperazine analogs targeting dopamine (B1211576) receptor subtypes, demonstrate that subtle modifications can lead to significant selectivity. mdpi.com For instance, the position and nature of substituents on aryl rings can play a pivotal role in binding interactions with the active site of enzymes or receptors. mdpi.commdpi.com Similarly, modifications to a core scaffold can lead to compounds with high affinity and selectivity for particular receptor subtypes, as seen with triazolobenzodiazepine derivatives for the vasopressin 1A receptor. biorxiv.org The development of fluorescent and covalent ligands also represents a strategy to create probes for receptor detection and study. mdpi.comnih.gov

While direct examples of this compound modifications for receptor subtype selectivity are not available in the provided text, the general approach would involve rational design based on structural information of the target receptors (if known for this compound) and systematic synthesis of analogues with variations in functional groups, linkers, and spatial arrangement to probe the binding site and identify features that confer selectivity.

Synthesis of Metabolically Stabilized Analogues for In Vitro Studies

Metabolic stability is a key factor influencing the utility of a compound in biological studies, particularly for in vitro experiments where rapid degradation can confound results. Analogues with improved metabolic stability are synthesized to ensure that the compound remains intact and active for the duration of the study. Strategies to enhance metabolic stability often involve modifying sites prone to enzymatic metabolism, such as oxidation or hydrolysis.

Research on other drug classes illustrates approaches to improve metabolic stability. For example, introducing fluorine atoms or deuterium (B1214612) (heavy hydrogen) into a molecule can block or slow down metabolic pathways. mdpi.commdpi.com Replacing metabolically labile groups with more stable bioisosteres is another common strategy. nih.gov Studies have shown that modifications to different parts of a molecule, such as changing the amide portion or introducing fluorine-containing heterocycles, can significantly improve metabolic stability in liver microsome assays. mdpi.comdndi.org

For this compound, synthesizing metabolically stabilized analogues for in vitro studies would involve identifying the sites most susceptible to metabolic transformation and designing modifications at these positions. This could include deuteration at metabolically active carbons, introduction of blocking groups, or replacement of labile functionalities with more stable alternatives. The goal is to create derivatives that maintain the desired biological activity but have a longer half-life in biological matrices, allowing for more reliable and prolonged in vitro investigations.

Preparation of Labeled this compound Analogues for Research Tracing

Labeled analogues are indispensable tools in research for tracing the distribution, metabolism, and binding of a compound. These analogues incorporate isotopes (such as radioactive isotopes like 11C or 68Ga, or stable isotopes like deuterium) or fluorescent tags that can be detected and quantified. The synthesis of labeled analogues requires specific routes that introduce the label at a defined position in the molecule without altering its fundamental biological properties.

The search results mention the use of labeled compounds in metabolic fate studies and the synthesis of labeled analogues for imaging and tracing purposes. annualreviews.orgnih.govresearchgate.net For instance, carbon-11 (B1219553) labeled triazolobenzodiazepine derivatives have been developed as PET probes for imaging vasopressin receptors. biorxiv.org Gallium-68 labeled bombesin (B8815690) analogues have been synthesized and evaluated for cancer imaging. nih.gov Isotope-labeled analogues, such as deuterated compounds, are also used to elucidate metabolic pathways. researchgate.net

Molecular and Cellular Mechanisms of Action of Butamoxane

Ligand-Receptor Interaction Dynamics at the Molecular Level

The interaction of a ligand, such as Butamoxane, with its receptor involves specific binding dynamics that determine the compound's efficacy and selectivity. This interaction can be characterized by parameters like binding affinity and the resulting receptor occupancy.

Binding Affinity and Receptor Occupancy Studies in Isolated Systems

Binding affinity describes the strength with which a ligand binds to its receptor. This is often quantified by the dissociation constant (Kd), where a lower Kd value indicates higher binding affinity. Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration. Studies in isolated systems, such as cell membranes or purified receptor proteins, are commonly used to determine these parameters through techniques like radioligand binding assays. nih.gov While specific detailed data on this compound's binding affinity and receptor occupancy across various adrenergic receptor subtypes in isolated systems were not extensively found in the immediate search results, its classification as an alpha-2 adrenergic antagonist implies that it possesses binding affinity for alpha-2 adrenergic receptors. onelook.com Alpha-1 adrenergic receptors, for instance, have been studied using radioligand binding assays with ligands like [3H]prazosin, revealing high-affinity binding sites in various tissues. nih.gov

Theoretical Models of this compound-Receptor Complex Formation

Intracellular Signaling Pathways Modulated by this compound

G protein-coupled receptors, including adrenergic receptors, exert their intracellular effects by coupling to heterotrimeric G proteins. frontiersin.orgnih.govwikipedia.org Upon ligand binding, the receptor undergoes a conformational change that facilitates the activation of the associated G protein, leading to the modulation of various downstream signaling pathways. wikipedia.orgtaylor.edu

G-Protein Coupling and Downstream Effector Modulation

Alpha-adrenergic receptors are known to couple to different types of G proteins. Alpha-1 adrenergic receptors primarily couple to Gq proteins, while alpha-2 adrenergic receptors predominantly couple to Gi proteins. nih.govcvpharmacology.comnih.gov The coupling to these different G protein subtypes leads to distinct downstream signaling cascades. Activation of Gq proteins by alpha-1 receptors typically results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govcvpharmacology.com Activation of Gi proteins by alpha-2 receptors, on the other hand, primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.orgcvpharmacology.com As an alpha-2 adrenergic antagonist, this compound is expected to interfere with the normal Gi-mediated signaling initiated by endogenous agonists at alpha-2 receptors. nih.govonelook.com This would likely involve preventing or reducing the inhibition of adenylyl cyclase.

Activation or Inhibition of Second Messenger Systems (e.g., cAMP, Ca2+)

The modulation of G proteins by adrenergic receptors directly impacts the levels of intracellular second messengers. libretexts.orgcutm.ac.inwikipedia.org For alpha-1 adrenergic receptors coupled to Gq, the activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, increasing intracellular calcium concentrations. DAG, along with Ca2+, activates protein kinase C (PKC). nih.govlibretexts.orgwikipedia.org For alpha-2 adrenergic receptors coupled to Gi, the inhibition of adenylyl cyclase reduces the synthesis of cAMP from ATP. nih.govwikipedia.orgcvpharmacology.com Lower levels of cAMP can lead to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP signaling. cutm.ac.in

Given that this compound is described as an alpha-2 adrenergic antagonist, its primary effect on second messenger systems is likely to be the counteraction of the Gi-mediated inhibition of adenylyl cyclase. nih.govonelook.com This would result in increased or normalized levels of intracellular cAMP compared to the effect of an alpha-2 agonist. The impact on calcium signaling would be less direct, primarily related to the interplay between different signaling pathways and potentially through indirect mechanisms not solely dependent on alpha-2 receptor blockade. The precise effects on cAMP and Ca2+ levels would depend on the specific cell type, the presence and activity of other signaling pathways, and the concentration of this compound.

Here is a table summarizing the typical G protein coupling and second messenger modulation by alpha-adrenergic receptors:

| Receptor Subtype | Coupled G-Protein | Primary Effector Enzyme | Key Second Messengers Modulated | Typical Effect of Agonist Activation |

| Alpha-1 (α1) | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | Increase IP3, DAG, and intracellular Ca2+ |

| Alpha-2 (α2) | Gi | Adenylyl Cyclase | cAMP | Decrease cAMP |

This compound, as an alpha-2 adrenergic antagonist, would primarily impact the alpha-2 signaling pathway by opposing the decrease in cAMP levels typically induced by alpha-2 agonists. nih.govonelook.com

Receptor Internalization and Desensitization Mechanisms in Cellular Models

Information specifically on this compound's effects on receptor internalization and desensitization in cellular models is not available in the provided search results. However, receptor downregulation and upregulation are known mechanisms that affect adaptation to drugs, including processes like desensitization and tachyphylaxis. msdmanuals.com

Enzymatic Biotransformation and Metabolic Fate in Model Systems

This compound undergoes enzymatic biotransformation in model systems, including hydroxylation pathways in liver microsomes and hepatocytes. nih.govannualreviews.orggla.ac.ukresearchgate.netresearchgate.netscispace.comiu.edupsu.edunih.gov

Microsomal and Hepatocyte Hydroxylation Pathways of this compound

Studies in rats and dogs have shown that this compound is metabolized through ring hydroxylation at the 6- or 7- position. annualreviews.org In isolated rat hepatocytes, the rate of this compound hydroxylation is slower compared to liver microsomes, but it is comparable to the rate observed in perfused liver. nih.govresearchgate.netresearchgate.netscispace.com Microsomal oxidation of this compound in rat liver has also been shown to yield the catechol metabolite, 6,7-dihydroxythis compound. gla.ac.ukacs.org This catechol can also be produced by the hydroxylation of either 6-hydroxythis compound or 7-hydroxythis compound. gla.ac.uk

Data Table 1: Relative Rate of this compound Hydroxylation in Rat Liver Models

| Model System | Relative Hydroxylation Rate |

| Liver Microsomes | Higher |

| Isolated Hepatocytes | Slower than microsomes |

| Perfused Liver | Identical to hepatocytes |

Characterization of this compound Metabolites in In Vitro and Animal Tissue Samples

This compound metabolism has been studied in both in vitro systems (like liver microsomes and hepatocytes) and in animal tissues (rat and dog). annualreviews.orggla.ac.uk The primary metabolic pathway identified involves ring hydroxylation, leading to the formation of 6-hydroxythis compound and 7-hydroxythis compound. annualreviews.orggla.ac.uk In rat liver, hydroxylation of this compound in vivo and in vitro yielded 6-hydroxy and 7-hydroxy metabolites in a ratio of 2:1. gla.ac.uk Furthermore, the catechol metabolite, 6,7-dihydroxythis compound, has been identified as a product of microsomal oxidation in rats. gla.ac.ukacs.org This indicates sequential hydroxylation can occur.

Species differences in this compound metabolism have been observed. annualreviews.org While ring hydroxylation at the 6- or 7- position is common to both rats and dogs, other related benzodioxane derivatives show different metabolic pathways across species, such as side-chain oxidation or ether cleavage. annualreviews.org

Characterization of metabolites in animal tissues often involves techniques like liquid chromatography combined with mass spectrometry to identify and quantify the metabolic products. nih.gov Studies in animal tissues are crucial for understanding the in vivo metabolic fate of a compound. nih.govd-nb.info

Data Table 2: this compound Metabolites Identified in Rat Liver

| Metabolite | Formation Pathway |

| 6-hydroxythis compound | Ring hydroxylation |

| 7-hydroxythis compound | Ring hydroxylation |

| 6,7-dihydroxythis compound | Microsomal oxidation (from this compound or its monohydroxylated metabolites) |

Enzyme Kinetics of this compound Metabolism (e.g., Cytochrome P450 Involvement)

The metabolism of chemical compounds, including pharmaceuticals and xenobiotics, is a critical process influencing their pharmacokinetics and potential for drug interactions. Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxygenases that play a predominant role in the oxidative metabolism of a vast array of such substances in the liver and other tissues. dynamed.comnih.govnih.govditki.com These enzymes catalyze various reactions, including hydroxylation, demethylation, and dealkylation, typically converting lipophilic compounds into more water-soluble forms that can be more easily excreted from the body. dynamed.comspringernature.comwikipedia.org

Enzyme kinetics studies, often conducted using in vitro models such as human liver microsomes, are essential for understanding the rate and mechanisms by which enzymes metabolize a compound. nih.govbioivt.comresearchgate.net These studies can help identify the specific CYP isoforms involved in the metabolic pathways and determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). springernature.com Km reflects the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Analysis of these parameters can reveal whether the metabolism follows simple Michaelis-Menten kinetics or exhibits more complex behaviors such as substrate inhibition, sigmoidal kinetics, or biphasic kinetics, which can arise from multiple substrate binding sites or interactions. nih.govnih.gov

Structure Activity Relationship Investigations of Butamoxane and Its Analogues

Elucidating Key Pharmacophoric Features of Butamoxane

Identifying the key pharmacophoric features of this compound involves understanding which structural elements are essential for its binding to receptors or enzymes and eliciting a biological response. studysmarter.co.ukslideshare.net

Contribution of the Benzodioxane Moiety to Receptor Binding

The benzodioxane moiety, a bicyclic ring system containing a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a core structural component of this compound. This rigid, relatively flat aromatic system likely plays a significant role in the binding interactions of this compound. Aromatic rings can participate in pi-pi interactions with aromatic amino acid residues in proteins, as well as hydrophobic interactions. The presence of the two oxygen atoms within the dioxane ring can also contribute to binding through hydrogen bonding or dipole interactions. While specific detailed research findings on the benzodioxane moiety's contribution to this compound's receptor binding were not extensively detailed in the search results, studies on other benzodioxane derivatives highlight the importance of this scaffold in various biological activities, suggesting a key role in molecular recognition for this compound as well.

Importance of Aminoalkyl Side Chain Substitutions

This compound features an aminoalkyl side chain, specifically a butylaminomethyl group, attached to the benzodioxane core. The length, branching, and the nature of the amine group within this side chain are known to significantly influence the SAR of many biologically active molecules. drughunter.com The terminal amine group can be protonated at physiological pH, allowing for potential ionic interactions with negatively charged residues in a binding site. The alkyl chain provides a hydrophobic region that can engage in van der Waals interactions. Variations in the length of the alkyl chain can affect the positioning of the amine group relative to the benzodioxane core, influencing its ability to interact with specific points in a receptor binding pocket. Similarly, the degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine) can alter its basicity, hydrogen bonding capacity, and steric profile, all of which impact binding affinity and efficacy.

Influence of Chiral Centers on Molecular Interaction

This compound contains one defined stereocenter, making it a chiral molecule that exists as a racemic mixture of enantiomers. nih.gov Chirality can profoundly influence the interaction of a molecule with biological targets, as receptors and enzymes are themselves chiral. Different enantiomers of a drug can exhibit significant differences in potency, efficacy, metabolism, and even safety profiles. While the search results indicate this compound is racemic nih.gov, specific studies detailing the separate biological activities of its individual enantiomers were not found. However, the presence of a chiral center suggests that the (R)- and (S)-enantiomers of this compound are likely to interact differently with their biological targets, potentially leading to distinct pharmacological profiles. Resolving the enantiomers and studying their individual SARs would provide valuable insights into the stereoselectivity of this compound's actions.

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic chemical modifications of this compound and its analogues involve targeted alterations to specific parts of the molecule to study the resulting changes in biological activity. This approach helps to build a detailed understanding of the SAR. drughunter.com

Analogues with Altered Alkyl Chain Lengths

Modifying the length of the butylaminomethyl side chain is a common strategy in SAR studies. Altering the number of methylene (B1212753) units between the amine nitrogen and the benzodioxane ring can impact the flexibility of the side chain and the spatial presentation of the amine group to the binding site. Shortening or lengthening the alkyl chain can affect hydrophobic interactions and the ability of the molecule to span critical distances within the receptor. For example, analogues with shorter chains might not reach key interaction points, while those with longer chains could introduce unfavorable steric clashes or alter the optimal binding pose. Studies on other classes of compounds with similar aminoalkyl linkers have shown that there is often an optimal chain length for maximal activity against a specific target.

Derivatives with Modified Aromatic Ring Substitutions

Substitutions on the aromatic ring of the benzodioxane moiety can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. drughunter.com Introducing electron-donating or electron-withdrawing groups at different positions on the benzene ring can alter the electron density distribution, affecting pi-pi interactions and potentially influencing the pKa of the amine group through inductive effects. Steric bulk introduced by substituents can create favorable or unfavorable interactions within the binding pocket. For instance, hydroxylation of this compound has been observed in metabolism studies, yielding 6-hydroxythis compound, 7-hydroxythis compound, and 6,7-dihydroxythis compound. researchgate.netgla.ac.uk These hydroxylated metabolites represent analogues with modified aromatic ring substitutions, and their formation suggests that these positions are accessible to metabolic enzymes. While these are metabolic products rather than designed analogues for SAR, their existence highlights the potential impact of substitutions at the 6 and 7 positions on the benzodioxane ring. SAR studies would involve systematically placing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at different positions on the aromatic ring and evaluating the resulting changes in activity to map the electronic and steric requirements of the binding site.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 20504 |

| n-Butylamine | 8007 |

| 6-hydroxythis compound | Not readily available in search results |

| 7-hydroxythis compound | Not readily available in search results |

| 6,7-dihydroxythis compound | Not readily available in search results |

Data Table Example (Illustrative - specific data for this compound analogues' binding affinity was not found in the search results):

| Analogue Structure | Modification | Observed Activity (Illustrative Units) |

| This compound (Reference) | - | X |

| Analogue with shortened alkyl chain (e.g., propyl) | Altered alkyl chain length | Y |

| Analogue with lengthened alkyl chain (e.g., pentyl) | Altered alkyl chain length | Z |

| Analogue with 6-methoxy substitution | Modified aromatic ring substitution | A |

| Analogue with 7-chloro substitution | Modified aromatic ring substitution | B |

| (R)-Butamoxane | Single enantiomer (if resolved) | C |

| (S)-Butamoxane | Single enantiomer (if resolved) | D |

Isosteric Replacements and Their Effects on Binding Profiles

Isosteric replacements involve substituting an atom or group of atoms in a molecule with another that has similar steric and electronic properties. This strategy is commonly employed in SAR studies to probe the importance of specific molecular features for biological activity and to optimize binding profiles to target receptors. While specific detailed research findings on isosteric replacements of this compound and their direct impact on binding profiles were not extensively found in the immediate search results, the principle of isosteric replacement is a fundamental aspect of medicinal chemistry and SAR analysis. Studies on other compound classes, such as synthetic cathinones, demonstrate how modifications to the amine group or alpha substituent can impact action and transporter selectivity, illustrating the general principles applicable to this compound analogues. nih.gov Similarly, SAR studies on compounds targeting various receptors, like GABAA receptors, show that specific residues in the binding site interact with key functional groups on the ligand, suggesting that isosteric changes affecting these interactions would alter binding affinity and efficacy. plos.org The effect of isosteric replacements on binding profiles is typically evaluated through in vitro binding assays, which quantify the affinity of the modified compounds for the target receptor, often expressed as dissociation constants (Kd) or inhibition constants (Kᵢ). nih.govnih.govuah.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural properties of compounds with their biological activities. youtube.comnih.gov The goal is to identify mathematical relationships between molecular descriptors (quantitative representations of chemical structure) and biological activity, allowing for the prediction of activity for new or untested compounds. youtube.comscbdd.comnih.gov QSAR analysis is a vital tool in drug discovery and optimization, helping to guide the design and synthesis of new molecules with improved properties. youtube.comcollaborativedrug.com

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the selection and calculation of molecular descriptors for the compounds in the dataset. youtube.com Molecular descriptors are numerical values that capture various physicochemical, topological, electronic, and steric properties of a molecule. nih.govscbdd.comnih.gov They can range from simple 1D descriptors like molecular weight and log P to more complex 2D and 3D descriptors that describe the molecule's connectivity, shape, and spatial distribution of properties. nih.govscbdd.comresearchgate.netlibretexts.org

Various software tools and platforms are available for calculating a wide array of molecular descriptors. scbdd.comresearchgate.net The choice of descriptors is crucial as they must be relevant to the biological activity being modeled. nih.gov Different types of descriptors capture different aspects of molecular structure and can contribute uniquely to the predictive power of a QSAR model. nih.govscbdd.com For instance, 2D descriptors derived from the molecular graph capture connectivity information, while 3D descriptors require a 3D representation of the molecule and can describe its shape and volume. nih.govlibretexts.org

Predictive Models for Receptor Binding Affinities

QSAR models are developed using statistical or machine learning techniques to build a relationship between the selected molecular descriptors and the experimental receptor binding affinity data (e.g., Kᵢ, Kd, or pIC₅₀ values). nih.govnih.govyoutube.complos.org Common modeling techniques include multiple linear regression (MLR), partial least squares (PLS) regression, and various machine learning algorithms. nih.govnih.gov The aim is to create a model that can accurately predict the binding affinity of a compound based solely on its molecular structure. plos.orgmdpi.com

The development of predictive models involves training the model on a dataset of compounds with known structures and binding affinities, followed by validation using independent test sets to assess the model's performance and generalization ability. youtube.complos.orgnih.gov The quality of a QSAR model is typically evaluated using statistical metrics such as R² (coefficient of determination) and Q² (cross-validated R²), which indicate how well the model fits the data and its predictive power. nih.govplos.orgnih.gov

Predictive models for receptor binding affinities can provide valuable insights into the structural features that are important for high-affinity binding. nih.gov By analyzing the coefficients of the descriptors in the model, researchers can understand the contribution of different molecular properties to the binding interaction. nih.gov

Application of Machine Learning and AI in SAR Analysis

ML algorithms such as random forests, support vector machines, and neural networks have been successfully applied to develop predictive models for various biological endpoints, including receptor binding affinities. mdpi.comfrontiersin.orgnih.gov Deep learning, a subset of ML, is also being explored for SAR analysis, particularly for handling large and complex datasets. mdpi.commdpi.com

The application of ML and AI in SAR analysis offers several advantages, including the ability to analyze large datasets, identify complex patterns, and potentially improve the accuracy and reliability of predictions. frontiersin.orgcapellaspace.comnih.govcas.org These techniques can assist in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. youtube.comcollaborativedrug.comnih.gov Furthermore, efforts are being made to improve the interpretability of ML/AI models in SAR, allowing researchers to gain insights into the structural features driving the predictions. nih.gov

Advanced Analytical Methodologies for Butamoxane Research

Chromatographic Techniques for High-Resolution Separation

Chromatographic methods are fundamental in Butamoxane research for separating the compound from complex matrices, isolating metabolites, and assessing purity. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or semi-volatile compounds like this compound. Method development in HPLC involves optimizing parameters such as stationary phase chemistry (e.g., reversed-phase C18 columns), mobile phase composition (e.g., gradients of water and organic solvents), flow rate, temperature, and detection wavelength (typically UV-Vis for chromophoric compounds). HPLC is often coupled with mass spectrometry for enhanced detection and identification capabilities psu.eduresearchgate.net. This hyphenated technique, such as online electrochemistry coupling high-performance liquid chromatography-mass spectrometry (EC-HPLC-MS), has been developed for simulating metabolic reactions and rapid analysis of metabolites of various compounds, demonstrating its potential applicability to this compound metabolism studies researchgate.net. HPLC methods have been developed for the analysis of drug metabolites in biological samples researchgate.net.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is particularly useful for the analysis of volatile or easily derivatizable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, this technique is invaluable for studying its volatile metabolites. GC separates compounds based on their boiling points and interactions with the stationary phase when carried by an inert gas. GC is frequently coupled with mass spectrometry (GC-MS), providing a powerful tool for the identification and quantification of metabolites in complex mixtures, eliminating the need for extensive purification prior to analysis psu.edugla.ac.uk. This combination has been successfully applied in drug metabolism studies for the detection and structural identification of metabolites gla.ac.uk.

Chiral Separations for Enantiomeric Purity Assessment

This compound may exist as enantiomers, stereoisomers that are non-superimposable mirror images. Chiral separation techniques are crucial for assessing the enantiomeric purity of this compound and for studying the stereoselectivity of its metabolism. Gas chromatography with chiral stationary phases is one approach for resolving enantiomers gla.ac.uk. The separation of enantiomers on chiral stationary phases is a key application of GC in drug metabolism studies gla.ac.uk. Chiral HPLC is another common technique utilizing chiral stationary phases or chiral mobile phase additives to separate enantiomers. Research on other compounds has demonstrated the use of chiral HPLC techniques to investigate species-specific stereoselective formation of metabolites researchgate.net.

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric methods provide detailed information about the structure, identity, and quantity of this compound and its related compounds.

Advanced Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in this compound research, particularly for identifying and quantifying metabolites. By measuring the mass-to-charge ratio of ions, MS can provide information about the molecular weight and fragmentation pattern of a compound, aiding in structural elucidation psu.edugla.ac.uk. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), allow for the fragmentation of selected ions, providing more detailed structural information. GC-MS and LC-MS combinations are widely used for the identification and quantification of drugs and their metabolites in biological matrices psu.eduresearchgate.netgla.ac.uk. This allows for the simultaneous analysis of multi-component mixtures gla.ac.uk. Research has successfully identified and quantified metabolites using a combination of GC-MS and HPLC psu.edu.

Spectrophotometric Assays for Receptor Binding Studies

Spectrophotometric assays involve measuring the absorption or transmission of light through a sample to quantify the concentration of a substance. In receptor binding studies, these assays can be used indirectly, often in conjunction with a labeled ligand (though not necessarily radiolabeled) that produces a detectable signal upon binding or displacement. For instance, a fluorescently labeled ligand could be used, and changes in fluorescence intensity upon this compound binding to a receptor could be measured spectrophotometrically.

The principle involves incubating the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled compound of interest, such as this compound. By measuring the change in the signal from the labeled ligand, the affinity of this compound for the receptor can be determined through competitive binding curves. While spectrophotometric methods can offer advantages in terms of accessibility and cost compared to radiometric techniques, their sensitivity may be lower, particularly when dealing with low receptor concentrations or ligands with low affinity. The search results did not provide specific examples or data for spectrophotometric assays applied to this compound receptor binding.

Electrochemical and Biosensor-Based Detection Methods

Electrochemical and biosensor-based methods offer sensitive and often rapid approaches for detecting chemical compounds. Electrochemical sensors typically measure an electrical signal (such as current or potential) generated by a chemical reaction involving the analyte at an electrode surface. Biosensors integrate a biological recognition element (like an enzyme, antibody, or receptor) with a transducer to detect a specific analyte. google.comwikipedia.org

These methods have seen significant development for detecting various molecules in complex biological matrices. nih.govgoogle.com The principle often involves immobilizing the biological recognition element onto an electrode surface. When the target analyte, such as this compound, interacts with the recognition element, it triggers a change that is converted into a measurable electrical signal by the transducer.

Electrochemical Sensing in Complex Biological Matrices (e.g., cell lysates)

Electrochemical sensing can be applied to complex biological matrices like cell lysates to detect and quantify specific compounds. nih.govgoogle.com This requires the electrochemical method to be sufficiently selective to distinguish the target analyte from the myriad of other molecules present in the lysate. Strategies to achieve this selectivity can include modifying the electrode surface with specific materials or using selective recognition elements in a biosensor format. nih.gov

Applying electrochemical sensing to this compound in cell lysates would enable researchers to study its intracellular concentration, metabolism, or interaction with intracellular targets. While electrochemical methods have been successfully applied to detect various substances in cell lysates, including glucose and cancer markers, the search results did not provide specific examples of electrochemical sensing of this compound in such matrices. google.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are considered a gold standard for characterizing receptors and determining the affinity and density of ligand binding sites. This technique involves using a radioactive form of a ligand (the radioligand) that binds specifically to the receptor of interest. By measuring the amount of bound radioactivity, researchers can quantify receptor levels and study the binding properties of other compounds.

There are typically three main types of radioligand binding assays: saturation binding, competition binding, and kinetic binding. Saturation binding is used to determine the total number of binding sites (Bmax) and the affinity of the radioligand for the receptor (Kd). Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace the binding of a fixed concentration of the radioligand. Kinetic assays measure the rates of association and dissociation of the ligand from the receptor. These assays are commonly performed using tissue homogenates or cell membranes containing the receptor.

Methodologies for Determining Receptor Density and Affinity in Tissue Homogenates

Methodologies for determining receptor density (Bmax) and affinity (Kd or Ki) using radioligand binding assays in tissue homogenates involve incubating the tissue preparation with the radioligand under controlled conditions. In saturation binding experiments, increasing concentrations of the radioligand are incubated with the tissue homogenate to determine the total and non-specific binding. Specific binding, which represents binding to the receptor, is calculated by subtracting non-specific binding (binding in the presence of a large excess of unlabeled ligand) from total binding. Plotting specific binding against radioligand concentration allows for the determination of Bmax and Kd through curve fitting analysis.

In competition binding assays, a fixed concentration of radioligand is incubated with the tissue homogenate in the presence of varying concentrations of unlabeled this compound. The ability of this compound to inhibit the binding of the radioligand is measured, and the data are used to calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant), which reflects the affinity of this compound for the receptor. These assays often utilize filtration methods to separate receptor-bound radioligand from free radioligand. While these methodologies are standard for receptor characterization, the search results did not provide specific data or protocols for determining the density or affinity of this compound binding sites in tissue homogenates using radioligand assays.

Preclinical Mechanistic Studies of Butamoxane in in Vitro and Model Systems

Cellular Model Systems for Mechanistic Investigations

Cellular model systems provide controlled environments to investigate the specific interactions of compounds with cells, allowing for detailed analysis of molecular pathways and receptor-mediated events. mdpi.comlabmal.com Primary cell cultures, derived directly from living tissue, are often preferred over immortalized cell lines as they retain more characteristics of the original tissue, offering a more biologically relevant model for studying disease and testing potential therapies. labmal.comeppendorf.com

Recombinant cell lines engineered to express specific receptors are valuable tools for studying the direct interaction of a compound with a particular target. This approach allows researchers to isolate the effects mediated by a single receptor type, providing insights into binding affinity and functional activation or inhibition. Radioligand binding assays are a common experimental technique used to measure the binding of a compound to receptors, often employing radiolabeled ligands to quantify the interaction. numberanalytics.comeurofinsdiscovery.com While the search results mention receptor binding studies in general and techniques used, specific data on butamoxane in recombinant cell lines expressing specific receptors were not found.

Primary cell cultures are utilized to study the effects of compounds on signaling pathways within a more physiologically relevant context compared to immortalized cell lines. mdpi.comlabmal.com These cultures can help in understanding how a compound influences complex cellular processes and cascades. The metabolism of this compound has been investigated in isolated rat hepatocytes, a type of primary cell culture. Studies have shown that the hydroxylation of this compound occurs in isolated hepatocytes, and the rate of hydroxylation in hepatocytes correlates better with in vivo drug metabolism than studies using hepatic subcellular fractions like microsomes. researchgate.netscispace.com Furthermore, the metabolic fate of this compound has been linked to the formation of dihydroxylated metabolites, such as 6,7-dihydroxythis compound, which can be produced through hydroxylation of its monohydroxylated forms in liver microsomes. acs.orgresearchgate.netgla.ac.uk

Organotypic slice cultures maintain the three-dimensional structure and cellular connectivity of tissues, making them useful models for studying complex interactions, including neurotransmitter modulation. imavita.comnih.govnih.gov These cultures allow for the investigation of how compounds affect neuronal networks and synaptic transmission while preserving the tissue microenvironment. nih.gov While organotypic slice cultures are a recognized technique for studying neurotransmitter modulation and maintaining tissue architecture for extended periods, specific studies detailing the use of this compound in such models for neurotransmitter modulation were not found in the provided search results. imavita.comnih.govnih.gov

Ex Vivo Tissue Preparations for Pharmacological Profiling

Ex vivo tissue preparations involve the use of tissues or organs removed from an organism and maintained in a controlled environment. imavita.com These models retain the natural structure and functionality of the tissue, offering a bridge between in vitro and in vivo studies for pharmacological profiling. imavita.commdpi.com

Isolated organ bath studies are a classic pharmacological tool used to measure the contractile or relaxant responses of isolated tissues, such as smooth muscle, to drugs or electrical stimuli. animalab.eunih.govdmt.dkindiamart.com This technique is valuable for assessing receptor-mediated functional responses in a controlled setting. Tissues like aortic rings, trachea, and various smooth muscles are commonly used in organ baths. animalab.eudmt.dk The tissue is maintained in a heated and oxygenated perfusate, and changes in contraction or relaxation are measured using force transducers. animalab.eudmt.dk While isolated organ baths are widely used for studying drug effects on isolated tissues and receptor-mediated responses, no specific data on this compound being studied in isolated organ bath preparations were found in the provided search results.

In Vivo Mechanistic Studies in Animal Models (Non-Efficacy/Safety Focused)

In vivo studies utilizing animal models are crucial for understanding the mechanistic profile of a compound within a complex biological system. For this compound, investigations into its in vivo mechanisms have provided insights primarily into its metabolic fate.

Microdialysis for Neurotransmitter Release Monitoring

Information specifically detailing the use of microdialysis techniques in animal models to monitor neurotransmitter release in the context of this compound administration was not found in the consulted literature.

Receptor Occupancy Studies in Animal Brain/Tissue

Specific data regarding receptor occupancy studies of this compound in animal brain or other tissues were not available in the reviewed sources.

Investigation of Metabolic Pathways and Metabolite Distribution in Animal Tissues

Studies in animal models, including rats and dogs, have shed light on the metabolic pathways of this compound. A primary metabolic route involves ring hydroxylation. This compound undergoes hydroxylation at the 6- or 7- position of the benzodioxane ring in both rats and dogs. google.comnih.gov This process yields two main monohydroxylated metabolites: 6-hydroxy-butamoxane and 7-hydroxy-butamoxane. nih.gov

Further oxidation of these monohydroxylated metabolites can occur. Specifically, the microsomal oxidation of this compound in rat liver has been shown to produce a catechol metabolite, identified as 6,7-dihydroxy-butamoxane. nih.gov This catechol can also be formed through the hydroxylation of either 6-hydroxy-butamoxane or 7-hydroxy-butamoxane. nih.gov

Species differences in the metabolism of this compound have been observed between rats and dogs. google.com While the urinary metabolites in these two species were qualitatively similar, suggesting common metabolic pathways, the rates of these metabolic processes can differ. google.com For instance, the rate of this compound hydroxylation in isolated rat hepatocytes is reported to be slower compared to that in microsomes. google.comnih.gov However, the hydroxylation rate in hepatocytes is noted to be identical to that observed in the perfused liver, suggesting that isolated hepatocytes can reflect in vivo hepatic metabolism more accurately than microsomes for some substrates. nih.gov

Regarding metabolite distribution in animal tissues, while general principles suggest that the localization of a compound in tissues is typically not vastly different across species, exceptions exist. google.com Specific detailed data on the tissue distribution of this compound and its metabolites in various animal tissues were not extensively available in the reviewed literature.

The identified metabolic pathways are summarized in the table below:

| Metabolic Pathway | Description | Animal Models Studied |

| Ring Hydroxylation | Hydroxylation at the 6- or 7- position | Rat, Dog |

| Catechol Formation | Formation of 6,7-dihydroxy-butamoxane | Rat |

| Hydroxylation of Metabolites | Hydroxylation of 6-hydroxy- or 7-hydroxy-butamoxane to form catechol | Rat |

Theoretical and Computational Approaches in Butamoxane Research

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational techniques used to identify the essential structural features of a molecule responsible for its biological activity. google.comsciencemadness.org These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. githubusercontent.com The process typically involves analyzing a set of known active molecules to derive a common three-dimensional arrangement of chemical features (a pharmacophore) that is critical for activity. epdf.pubozmosi.com

Derivation of Common Structural Features for Activity

For a compound like Butamoxane, this would involve studying its structure alongside structurally related and functionally similar molecules to identify key hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are essential for its pharmacological effect. However, no published studies have undertaken such a pharmacophore modeling analysis specifically for this compound or a closely related series of analogs.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational strategy used to design new compounds by replacing the core molecular framework (scaffold) of a known active molecule with a structurally different one, while preserving the essential pharmacophoric features. researchgate.netadelaide.edu.auacs.org This technique is often employed during lead optimization to improve properties like potency, selectivity, and pharmacokinetic profiles, or to discover novel intellectual property. archive.orgscribd.comcbsa-asfc.gc.cagoogle.comgoogle.com Research on this compound has not included explorations of alternative scaffolds through computational scaffold hopping techniques. General metabolic studies have noted the hydroxylation of this compound, but this has not been part of a broader lead optimization campaign detailed in the literature. archive.orgcbsa-asfc.gc.ca

Bioinformatics and Cheminformatics Applications

Bioinformatics and cheminformatics are interdisciplinary fields that apply computational techniques to analyze biological and chemical data, respectively. These approaches are integral to modern drug discovery, enabling the analysis of large datasets to understand drug-target interactions and identify new therapeutic candidates.

Analysis of this compound's Interaction Network with Proteomes

Analyzing the interaction network of a compound with the proteome involves identifying the proteins it binds to, which can reveal its mechanism of action and potential off-target effects. Such studies, often employing techniques like affinity purification-mass spectrometry or computational predictions, have not been published for this compound.

Future Directions in Butamoxane Academic Research

Exploration of Novel Receptor Targets and Off-Target Interactions

The primary pharmacological action of Butamoxane is understood to be its antagonist activity at alpha-adrenergic receptors. ncats.io However, a complete understanding of its molecular behavior necessitates a broader investigation into potential secondary targets and unintended interactions. Future research will likely focus on comprehensive receptor-binding profiles to identify any additional receptors or cellular components with which this compound may interact. nih.gov The diversity of neurotransmitter receptors and their crucial roles in metabolic regulation and other physiological processes suggest that even drugs with a defined primary target can have a range of effects. tum.desemanticscholar.org

Computational approaches represent a powerful tool in this exploratory phase. nih.gov Novel computational methods are being designed to predict safety-relevant, off-target interactions for small molecules by leveraging large, curated datasets of compounds with known activities. nih.gov Applying such predictive models to this compound could preemptively identify potential off-target interactions, guiding experimental validation and providing deeper insights into its mechanism of action. nih.gov This proactive profiling is essential for building a complete pharmacodynamic picture and for the early identification of interactions that could influence its effects. nih.gov

Table 1: Potential Areas of Receptor and Off-Target Investigation for this compound

| Research Area | Rationale | Potential Methodologies |

|---|---|---|

| Adrenergic Receptor Subtype Selectivity | To determine this compound's binding affinity for various alpha (e.g., α1A, α1B, α1D, α2A, α2B, α2C) and beta-adrenergic receptor subtypes. | Radioligand binding assays; Functional cell-based assays (e.g., cAMP measurement, calcium flux). |

| Screening Against Other GPCRs | To identify potential interactions with other G protein-coupled receptors that share structural similarities or are involved in related physiological pathways. | High-throughput screening (HTS) against a broad panel of GPCRs. |

| Ion Channel Modulation | To investigate any unintended effects on key ion channels (e.g., sodium, potassium, calcium channels), a common source of off-target effects for many drugs. | Patch-clamp electrophysiology on various cell types expressing specific ion channels. |

| Computational Off-Target Prediction | To use in silico models to predict potential off-target interactions based on the chemical structure of this compound. nih.gov | Molecular docking; Pharmacophore modeling; Quantitative Structure-Activity Relationship (QSAR) analysis. |

Development of Advanced In Vitro Systems for Complex Mechanistic Studies (e.g., organ-on-a-chip)

To bridge the gap between traditional cell cultures and in vivo human studies, research on this compound will benefit from the adoption of advanced in vitro models. nih.govresearchgate.net Organ-on-a-chip (OOC) or microphysiological systems (MPS) are emerging as powerful tools that replicate the complex microenvironments of human organs. nih.govmdpi.comnih.gov These microfluidic devices can simulate physiological and mechanical stresses, offering a more accurate platform for studying drug effects than conventional 2D cell cultures. mdpi.comyoutube.com

For this compound, OOC models of the cardiovascular system, central nervous system, or liver could provide critical insights. nih.gov For instance, a "liver-on-a-chip" could be used to study its metabolism in a human-relevant context, while a "neurovascular-unit-on-a-chip" could elucidate its effects on neural and vascular cells. nih.gov These systems allow for the co-culture of different cell types in a 3D structure, mimicking tissue-level complexity and enabling more detailed mechanistic investigations into this compound's action. researchgate.netnih.gov

Table 2: Comparison of In Vitro Models for this compound Research

| Model Type | Advantages for this compound Research | Limitations |

|---|---|---|

| Traditional 2D Cell Culture | High-throughput; Cost-effective; Good for initial screening of basic cellular responses. | Lacks physiological microenvironment; Poor cell-to-cell interaction mimicry; Often fails to predict in vivo responses. mdpi.com |

| 3D Spheroids/Organoids | Better mimicry of tissue-like structures; Improved cell-to-cell and cell-matrix interactions. nih.gov | Lack of vascular perfusion; Potential for necrotic cores; Can be difficult to maintain for long-term studies. researchgate.net |

| Organ-on-a-Chip (OOC) | Includes microfluidic perfusion to mimic blood flow; Allows for mechanical forces (e.g., stretch); Can connect multiple "organs" to study systemic effects. nih.govmdpi.com | Technically complex; Lower throughput compared to 2D cultures; Standardization is still in development. youtube.com |

Integration of AI and Machine Learning in this compound Research Design and Analysis

Artificial intelligence (AI) and machine learning (ML) are transforming pharmacological research by enabling the analysis of vast and complex datasets. nih.govresearchgate.net In the context of this compound, AI can be applied at multiple stages of the research process, from initial hypothesis generation to the analysis of experimental data. nih.gov ML algorithms can sift through large biological databases to identify potential new targets for this compound, predict its absorption and metabolism, or identify patterns in high-content imaging data from OOC experiments. nih.govtulane.edu

Furthermore, AI can be instrumental in designing more efficient experiments. researchgate.net By creating predictive models, researchers can prioritize the most promising avenues of investigation, thereby optimizing the use of resources. tulane.edu For example, an ML model could analyze the structural features of this compound to predict which of its analogues are most likely to have enhanced selectivity, guiding synthetic chemistry efforts. nih.gov This integration of computational power with experimental research accelerates the pace of discovery and allows for a more sophisticated understanding of this compound's pharmacological properties. nih.gov

Investigating this compound's Role in Polypharmacology and Receptor Crosstalk

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical concept in modern drug research. nih.gov While this compound has a known primary target, its full physiological effect may be the result of interactions with several other proteins. ncats.io Future research must investigate this possibility by exploring how this compound's engagement with its primary alpha-adrenergic target influences other signaling pathways.

Receptor crosstalk, where the activation of one receptor influences the signaling of another, is a key mechanism regulating cellular responses. frontiersin.org Given the widespread role of adrenergic signaling, it is plausible that this compound's antagonist activity could modulate other receptor systems, such as those for other neurotransmitters or hormones. tum.de Understanding these complex interactions is essential for elucidating the compound's complete mechanism of action and predicting its systemic effects. Research in this area could involve mapping the signaling networks affected by this compound in specific cell types or tissues. frontiersin.org

Design of New this compound Analogues with Enhanced Molecular Selectivity

Medicinal chemistry efforts will be a cornerstone of future this compound research, with a focus on designing and synthesizing novel analogues. The primary goal of this research is to achieve enhanced molecular selectivity—fine-tuning the structure of the molecule to increase its affinity for a specific receptor subtype while minimizing its interaction with others. nih.gov This could lead to compounds with more precise pharmacological effects.

This process involves systematic modifications of the this compound scaffold and subsequent evaluation of the new compounds' biological activity. Structure-activity relationship (SAR) studies will be crucial to understand how specific chemical modifications influence receptor binding and functional activity. By correlating structural changes with pharmacological outcomes, researchers can develop a predictive model for designing analogues with optimized properties, potentially leading to more potent and selective research tools.

Green Chemistry Innovations for Sustainable this compound Production in Research Scale

As academic research becomes more environmentally conscious, the principles of green chemistry are being integrated into the synthesis of research compounds. Future work on this compound and its analogues should incorporate sustainable practices to minimize the environmental impact of their production on a laboratory scale. researchgate.net This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final purification steps.

Key green chemistry innovations applicable to this compound synthesis include the use of renewable feedstocks, the replacement of hazardous solvents with safer, bio-based alternatives, and the development of more energy-efficient reaction conditions. formalifesciencemarketing.com Techniques such as flow chemistry, which allows for continuous production processes, can increase reaction efficiency, reduce waste, and consume less energy compared to traditional batch processing. Adopting these sustainable methodologies ensures that the academic exploration of this compound is conducted in an environmentally responsible manner.

Q & A

Q. What are the established pharmacological evaluation criteria for Butamoxane in preclinical studies?

Methodological Answer: Preclinical evaluation should follow protocols outlined in historical pharmacological frameworks, such as those described by Rathburn et al. (1958), which emphasize behavioral assays (e.g., locomotor activity tests), dose-response relationships, and comparison to reference tranquillizers. Key metrics include ED₅₀ (effective dose for 50% response) and safety indices (e.g., LD₅₀/ED₅₀ ratios). Experimental designs should adhere to reproducibility standards, including randomized control groups and blinded data analysis to minimize bias .

Q. How should researchers design initial dose-ranging studies for this compound to determine therapeutic windows?

Methodological Answer: Utilize a tiered approach:

- Phase 1 : Conduct in vitro receptor-binding assays (e.g., muscarinic or GABA receptors) to identify potential targets and establish IC₅₀ values.

- Phase 2 : Administer escalating doses in rodent models, monitoring both therapeutic effects (e.g., anxiolytic behavior in elevated plus-maze) and adverse events (e.g., sedation, motor impairment).

- Data Analysis : Apply nonlinear regression models to derive dose-response curves and calculate therapeutic indices. Ensure compliance with ethical guidelines for animal studies, as per institutional review protocols .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference spectra.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : Validate molecular weight and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks). Document retention times, column specifications, and mobile phase compositions for reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different animal models be systematically resolved?

Methodological Answer: Apply contradiction analysis frameworks:

- Step 1 : Identify principal contradictions (e.g., efficacy in rodents vs. non-responders in primates) using hypothesis-driven meta-analysis.

- Step 2 : Evaluate confounding variables (e.g., species-specific metabolism, dosing schedules) through pharmacokinetic studies (plasma t½, AUC).

- Step 3 : Prioritize contradictions by biological plausibility, leveraging in silico modeling (e.g., species-specific receptor homology) to refine hypotheses. This aligns with dialectical materialist principles of resolving uneven development in complex systems .

Q. What advanced statistical methods are recommended for analyzing this compound’s multimodal mechanisms of action?

Methodological Answer:

- Multivariate Regression : Correlate behavioral outcomes (e.g., anxiety reduction) with biomarker levels (e.g., serum cortisol).

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomic changes post-administration).

- Bayesian Networks : Model probabilistic interactions between this compound and secondary pathways (e.g., neuroinflammatory cascades). Validate models using bootstrapping to ensure robustness against overfitting .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlations observed in longitudinal studies?

Methodological Answer:

- Mechanistic PK-PD Modeling : Integrate compartmental models (e.g., two-compartment for tissue distribution) with time-delayed effect models (e.g., indirect response models for delayed receptor upregulation).

- Sensitivity Analysis : Identify parameters (e.g., clearance rates, receptor affinity) most influencing discrepancies.

- Cross-Validation : Compare model predictions with independent datasets from alternative administration routes (e.g., intraperitoneal vs. oral) .

Data Presentation Guidelines

Table 1 : Example Data Structure for Reporting this compound Pharmacokinetics

| Parameter | Rodent Model (Mean ± SD) | Primate Model (Mean ± SD) | Statistical Test (p-value) |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 450 ± 50 | 220 ± 30 | t-test (<0.01) |

| t½ (hours) | 2.1 ± 0.3 | 5.8 ± 1.1 | Mann-Whitney U (<0.05) |

| AUC₀–₂₄ (ng·h/mL) | 3200 ± 400 | 2500 ± 300 | ANOVA (<0.05) |

Note: Follow IUPAC nomenclature and include raw data in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.